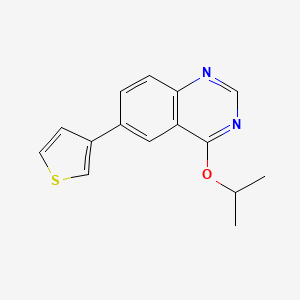
4-Isopropoxy-6-thiophene-3-yl-quinazoline
Cat. No. B8304349
M. Wt: 270.4 g/mol
InChI Key: ZDKQVWGTXMRQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673929B2
Procedure details


A mixture of 6-bromo-4-isopropoxy-quinazoline (17.9 mg, 0.067 mmol), potassium carbonate (0.13 mmol), tetrakis(triphenylphosphine) palladium (10 mg) and 3-thiophenyl boronic acid (0.08 mmol) in DME (1 ml) and water (0.5 ml) was heated to 50° C. for 30 minutes. The reaction mixture was filtered through a 0.45 micron filter and diluted with ethyl acetate (2 ml). The organic layer was washed with water (1 ml), separated, and concentrated in vacuo. The residue was purified by passage through a pre-packed silica gel column, eluting with ethyl acetate. The solvents were concentrated in vacuo to provide the desired product as a white solid (10 mg, yield: 55%). The resulting compound was characterized as follows: MS (m/z) 271.09 [M+H]+; HPLC Rt=1.83 minutes (Method A).






Name
Yield
55%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][N:6]=[C:5]2[O:12][CH:13]([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+].[S:22]1[CH:26]=[CH:25][C:24](B(O)O)=[CH:23]1>COCCOC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:13]([O:12][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([C:24]3[CH:25]=[CH:26][S:22][CH:23]=3)[CH:3]=2)[N:8]=[CH:7][N:6]=1)([CH3:15])[CH3:14] |f:1.2.3,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(=NC=NC2=CC1)OC(C)C
|
|
Name
|
|
|
Quantity
|
0.13 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.08 mmol
|
|
Type
|
reactant
|
|
Smiles
|
S1C=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a 0.45 micron
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate (2 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (1 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by passage through a pre-packed silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvents were concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC1=NC=NC2=CC=C(C=C12)C1=CSC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 mg | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
